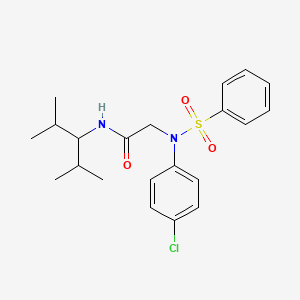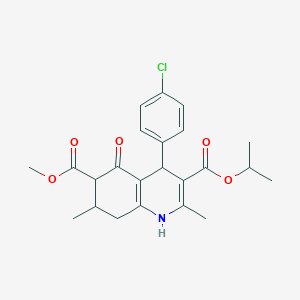![molecular formula C15H23N3OS B4135669 N-(4-methoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]thiourea](/img/structure/B4135669.png)
N-(4-methoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]thiourea
描述
N-(4-methoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]thiourea, also known as S-Methylisothiourea (SMT), is a chemical compound that has been widely studied for its potential therapeutic applications. SMT is a thiourea derivative that has been shown to have a variety of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
作用机制
The mechanism of action of SMT is not fully understood, but it is thought to involve the inhibition of inducible nitric oxide synthase (iNOS). iNOS is an enzyme that is involved in the production of nitric oxide, which plays a role in inflammation and cancer. By inhibiting iNOS, SMT may be able to reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
SMT has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of nitric oxide, which is involved in inflammation. SMT has also been shown to reduce the production of reactive oxygen species (ROS), which can cause damage to cells and tissues. Additionally, SMT has been shown to increase the production of glutathione, which is an antioxidant that helps to protect cells from damage.
实验室实验的优点和局限性
SMT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using SMT in lab experiments. For example, the mechanism of action of SMT is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, SMT has been shown to have some toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of SMT. One area of research could focus on the development of more potent and selective inhibitors of iNOS. Another area of research could focus on the development of SMT analogs that have improved pharmacokinetic properties. Additionally, future research could focus on the use of SMT in combination with other drugs for the treatment of various diseases. Overall, the study of SMT has the potential to lead to the development of new and effective treatments for a variety of conditions.
科学研究应用
SMT has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory effects, which make it a potential treatment for conditions such as rheumatoid arthritis and multiple sclerosis. SMT has also been shown to have anti-cancer properties, which make it a potential treatment for a variety of cancers, including breast, lung, and prostate cancer. Additionally, SMT has been shown to have neuroprotective properties, which make it a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-(3-pyrrolidin-1-ylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-19-14-7-5-13(6-8-14)17-15(20)16-9-4-12-18-10-2-3-11-18/h5-8H,2-4,9-12H2,1H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYKMNGJHORZFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-iodo-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}benzamide](/img/structure/B4135590.png)

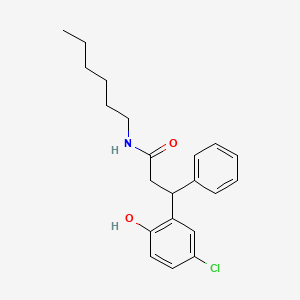
![N-(4-iodophenyl)-2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4135604.png)
![4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4135614.png)
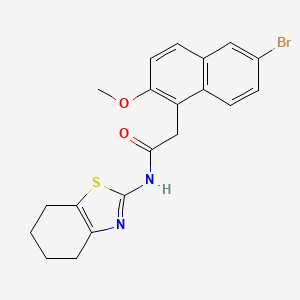
![2-[(4-allyl-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4135631.png)
![N-{2-[4-allyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4135643.png)
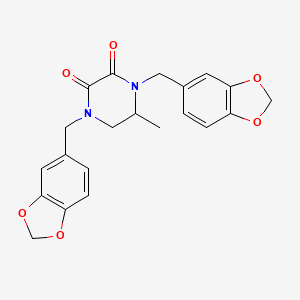
![2-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4135661.png)
![4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4135665.png)
![methyl 4-(3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4135667.png)
